molecular formula C20H14ClN3O3S B12992951 N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B12992951
M. Wt: 411.9 g/mol
InChI Key: NYBWKVULHKLDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of 1,3,4-Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide or other suitable reagents.

    Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with chloroacetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and other functional groups may play a crucial role in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(4-Chlorophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Uniqueness

N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of the naphthalene ring, which may impart distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14ClN3O3S/c21-14-5-7-15(8-6-14)22-18(26)11-28-20-24-23-19(27-20)16-9-12-3-1-2-4-13(12)10-17(16)25/h1-10,25H,11H2,(H,22,26)

InChI Key

NYBWKVULHKLDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.